Kuwanon X
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C34H30O9 |
|---|---|
Molecular Weight |
582.6 g/mol |
IUPAC Name |
(2,4-dihydroxyphenyl)-[(1R,2R,6S)-6-(2,4-dihydroxyphenyl)-2-[4-[(E)-2-(2,4-dihydroxyphenyl)ethenyl]-2,6-dihydroxyphenyl]-4-methylcyclohex-3-en-1-yl]methanone |
InChI |
InChI=1S/C34H30O9/c1-17-10-25(23-8-6-21(36)15-28(23)39)32(34(43)24-9-7-22(37)16-29(24)40)26(11-17)33-30(41)12-18(13-31(33)42)2-3-19-4-5-20(35)14-27(19)38/h2-9,11-16,25-26,32,35-42H,10H2,1H3/b3-2+/t25-,26-,32-/m1/s1 |
InChI Key |
YYUHPJKWIHNMSV-GDHLOPERSA-N |
Isomeric SMILES |
CC1=C[C@H]([C@@H]([C@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=C(C=C4O)/C=C/C5=C(C=C(C=C5)O)O)O |
Canonical SMILES |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=C(C=C4O)C=CC5=C(C=C(C=C5)O)O)O |
Synonyms |
kuwanon X |
Origin of Product |
United States |
Synthetic Chemistry of Kuwanon X and Derivative Development
Total Synthesis Approaches for Kuwanon X
Total synthesis of this compound aims to construct the entire molecule from simpler, commercially available precursors, offering a pathway to obtain the compound in desired quantities and with precise stereochemical control.
A pivotal strategy in the enantioselective total syntheses of (-)-kuwanon X, alongside (+)-kuwanon Y and (+)-kuwanol A, involves asymmetric Diels-Alder cycloaddition reactions. This key step is promoted by chiral Lewis acids, specifically VANOL or VAPOL/boron complexes researchgate.netnih.govacs.orgpku.edu.cnacs.orgresearchgate.netresearchgate.netacs.org. This biosynthesis-inspired cycloaddition is crucial for establishing the core cyclohexene (B86901) skeleton, which features three stereogenic centers researchgate.netresearchgate.net. A notable characteristic of these reactions is their high exo-selectivity, with reported exo/endo ratios as high as 13:1, a level of selectivity previously unprecedented in the total syntheses of related prenylflavonoid Diels-Alder natural products researchgate.netnih.govacs.orgpku.edu.cnacs.orgresearchgate.net.
The Diels-Alder reaction is a fundamental transformation in organic synthesis, capable of forming two new carbon-carbon bonds and up to four chiral centers simultaneously researchgate.netrsc.orgrsc.org. The use of chiral VANOL or VAPOL/boron Lewis acid complexes has proven remarkably efficient in controlling the enantioselectivity for both endo- and exo-selective Diels-Alder cycloadducts researchgate.netacs.orgmsu.edu.
Table 1: Representative Asymmetric Diels-Alder Cycloaddition Selectivity for this compound Synthesis
| Catalyst Type | Selectivity (exo/endo) | Reference |
| Chiral VANOL/boron Lewis acid | 13:1 | researchgate.netnih.govacs.org |
| Chiral VAPOL/boron Lewis acid | 13:1 | researchgate.netnih.govacs.org |
Convergent synthetic strategies are highly advantageous for constructing complex polycyclic frameworks like that of this compound, as they involve synthesizing smaller, advanced intermediates separately and then coupling them in a late stage. For instance, the total synthesis of related Diels-Alder-type adducts such as (±)-kuwanol E and the heptamethyl ether derivative of (±)-kuwanon Y has been achieved through convergent routes involving 2'-hydroxychalcone (B22705) and dehydroprenylstilbene subunits researchgate.netresearchgate.net. Key transformations in these convergent pathways include the Baker-Venkataraman rearrangement, alkylation of β-diketones, intramolecular cyclization, and Suzuki-Miyaura coupling to assemble the diene subunit researchgate.netresearchgate.net. Furthermore, an acid-catalyzed intramolecular ketalization process has been effectively utilized to construct the polycyclic skeleton of kuwanol A in a biomimetic fashion researchgate.netnih.govacs.orgpku.edu.cnacs.orgresearchgate.net.
Achieving precise stereoselective control and diastereoselectivity is a significant challenge in the synthesis of complex natural products like this compound. The asymmetric Diels-Alder cycloaddition, as highlighted, is central to controlling the stereochemistry, particularly the enantioselectivity, in the formation of the cyclohexene core researchgate.netnih.govacs.orgpku.edu.cnacs.orgresearchgate.net. Beyond the choice of chiral Lewis acid catalysts, the endo/exo diastereoselectivity of the Diels-Alder reaction has been shown to be temperature-controlled, offering a means to fine-tune the stereochemical outcome researchgate.netresearchgate.net. The ability to control regio-, diastereo-, and enantioselectivity simultaneously remains a primary challenge in Diels-Alder reactions, and continuous advancements in catalyst design and reaction conditions are vital for overcoming these hurdles researchgate.netresearchgate.net.
Semi-Synthesis and Chemoenzymatic Transformations of this compound Precursors
Semi-synthesis and chemoenzymatic transformations offer alternative and often more efficient routes to natural products and their derivatives, by combining the precision of enzymatic catalysis with the versatility of chemical synthesis beilstein-journals.orgnih.gov. While specific details on the semi-synthesis of this compound precursors are not extensively detailed in the provided search results, the broader application of chemoenzymatic approaches to related Diels-Alder adducts from Morus species provides valuable insights.
Diels-Alderase enzymes, such as those identified from Morus alba (MaDA), have been successfully employed in chemoenzymatic total syntheses of related compounds like chalcomoracin (B1204337) and kuwanon J researchgate.netbeilstein-journals.orgmdpi.comcolab.wsnih.gov. These enzymatic reactions can significantly enhance endo/exo selectivity under mild aqueous conditions, a substantial improvement over purely chemical methods which sometimes yield lower selectivities (e.g., 1.9:1 endo/exo for a similar Diels-Alder reaction using a chiral boron catalyst in a fully chemical approach) beilstein-journals.orgnih.gov. Notably, homologous enzymes like MaDA-3 exhibit distinct stereoselectivities, with MaDA-3 showing high exo-selectivity, enabling the enantioselective synthesis of epimers of natural products beilstein-journals.orgnih.gov. This integration of enzymatic and chemical steps allows for the efficient construction of complex, highly functionalized scaffolds, highlighting the potential of biocatalysis in overcoming synthetic challenges related to stereocontrol and reaction conditions researchgate.netbeilstein-journals.org.
Rational Design and Chemical Synthesis of Novel this compound Analogues and Derivatives
The rational design and chemical synthesis of novel analogues and derivatives of natural products like this compound are crucial for exploring their structure-activity relationships, optimizing their properties, and developing new therapeutic agents. This approach involves systematically modifying the core scaffold to enhance desired biological activities, improve pharmacokinetic profiles (e.g., solubility), or reduce toxicity nih.govfrontiersin.orgresearchgate.net.
Scaffold modification and derivatization strategies for natural products typically involve targeted alterations to specific functional groups or the introduction of new moieties to the existing molecular framework nih.govfrontiersin.orgresearchgate.netacs.org. For this compound, which is recognized as a stilbene (B7821643) derivative, such strategies could involve modifications to its hydroxyl groups, prenyl chains, or the central stilbene core to explore changes in its biological activity researchgate.net. For instance, studies on other natural products, such as Kuwanon C, have demonstrated that rational design of derivatives, often guided by in silico simulations, can significantly improve antiviral efficacy mdpi.com. Similarly, derivatization of other natural products has been pursued to overcome issues like insolubility or to enhance specific activities frontiersin.orgresearchgate.net. The comparative analysis of this compound with other stilbene derivatives like artesunate (B1665782) and artemisone (B1665779) in antiviral studies exemplifies how structural variations can lead to distinct biological profiles, underscoring the importance of systematic derivatization in drug discovery researchgate.net.
The chemical compound this compound, a prenylated flavonoid, has garnered scientific interest due to its complex molecular architecture and reported biological activities. Research into its synthetic pathways and the development of derivatives is crucial for understanding its structure-activity relationships (SAR) and exploring its therapeutic potential.
Advanced Isolation and Structural Elucidation of Kuwanon X
Strategic Isolation Methodologies from Natural Sources
Kuwanon X has been reported in Morus lhou, Morus macroura, and Morus alba nih.gov. The isolation process typically begins with the extraction of plant material, followed by a series of fractionation and purification steps designed to enrich and separate the target compound from other co-occurring metabolites.
Chromatographic techniques are indispensable for purifying natural products due to their ability to separate compounds based on differing affinities for stationary and mobile phases researchgate.net. For this compound and related compounds from Morus species, a combination of column chromatography (CC) methods is typically employed.
Initial purification often involves silica (B1680970) gel column chromatography, utilizing solvent systems such as petroleum ether-ethyl acetate (B1210297) gradients to separate crude extracts into fractions of varying polarity nih.gov. Further refinement of fractions rich in target compounds frequently utilizes Sephadex LH-20 column chromatography, which separates compounds based on molecular size and reversible adsorption koreamed.orgmdpi.com. Reversed-phase chromatography, such as ODS (octadecylsilyl) column chromatography or LiChroprep RP-18, is also widely applied for its effectiveness in separating polar and moderately polar compounds koreamed.org.
For high-purity isolation and analytical quantification, high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are crucial. These techniques offer superior resolution and sensitivity, often employing C18 columns with gradient elution systems (e.g., acetonitrile-water or methanol-water with acidic modifiers like formic acid or trifluoroacetic acid) and UV detection at specific wavelengths springermedizin.demdpi.comrotachrom.com.
An example of a chromatographic purification scheme for related kuwanons from Morus alba root bark involves:
Initial extraction with aqueous methanol (B129727). koreamed.orgmdpi.com
Successive partitioning of the crude extract with solvents like ethyl acetate (EtOAc), n-butanol (n-BuOH), and water (H₂O). The EtOAc fraction often contains a high concentration of flavonoids, including kuwanons koreamed.orgmdpi.commdpi.com.
The EtOAc fraction is then subjected to repeated column chromatography using silica gel, ODS, and Sephadex LH-20 koreamed.orgmdpi.com.
The initial step in isolating this compound from natural sources involves strategic extraction to obtain a crude extract rich in the target compound. Plant materials, such as the root bark or leaves of Morus species, are typically dried and powdered nih.govmdpi.com.
Extraction is commonly performed using polar organic solvents or aqueous organic solvent mixtures. For instance, ethanol-water (80:20, v/v) under reflux or methanol (70% v/v) via sonication are frequently used to extract a broad spectrum of secondary metabolites, including prenylated flavonoids and stilbenes like this compound nih.govmdpi.com.
Following crude extraction, a solvent-solvent partitioning approach is often employed to selectively concentrate compounds based on their polarity. The crude extract is suspended in water and then successively partitioned with solvents of increasing polarity, such as petroleum ether (or n-hexane), ethyl acetate, and n-butanol nih.govmdpi.com. This sequential partitioning effectively separates compounds into fractions, with ethyl acetate often yielding fractions enriched in flavonoids and other polyphenolic compounds, including kuwanons nih.govmdpi.com. This selective fractionation reduces the complexity of the mixture, facilitating subsequent purification steps.
The following table summarizes typical solvents used in the extraction and fractionation of Morus plant material for isolating kuwanons:
| Step | Solvent(s) | Purpose |
| Extraction | Ethanol-Water (e.g., 80:20 v/v) | Initial broad-spectrum extraction |
| Methanol (e.g., 70% v/v) | Initial broad-spectrum extraction | |
| Partitioning | Petroleum Ether (or n-Hexane) | Removes non-polar compounds |
| Ethyl Acetate (EtOAc) | Enriches moderately polar compounds (flavonoids) | |
| n-Butanol (n-BuOH) | Extracts more polar compounds | |
| Water (H₂O) | Retains highly polar compounds |
Definitive Spectroscopic Techniques for Stereochemical and Complex Structural Assignments
The definitive structural elucidation of this compound, including its complex stereochemistry, relies heavily on a suite of advanced spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic compounds, providing detailed insights into the connectivity and spatial arrangement of atoms numberanalytics.comresearchgate.net. For complex natural products like this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are indispensable.
Typical 1D NMR experiments include proton (¹H) NMR and carbon-13 (¹³C) NMR, which provide information on the number and types of protons and carbons, respectively, along with their chemical environments numberanalytics.comresearchgate.net. For instance, ¹H NMR spectra reveal characteristic signals for aromatic protons, olefinic protons, and aliphatic protons, including those from prenyl groups often found in kuwanons nih.gov. ¹³C NMR provides information about the carbon skeleton, including quaternary carbons.
2D NMR techniques are crucial for establishing connectivity and relative stereochemistry:
Correlation Spectroscopy (COSY) : Identifies proton-proton spin-spin couplings, revealing adjacent protons researchgate.net.
Heteronuclear Single Quantum Coherence (HSQC) : Correlates proton signals with their directly attached carbon atoms researchgate.net.
Heteronuclear Multiple Bond Correlation (HMBC) : Identifies long-range (2-4 bond) correlations between protons and carbons, helping to connect different structural fragments and establish the positions of quaternary carbons researchgate.net.
Nuclear Overhauser Effect Spectroscopy (NOESY) : Provides spatial proximity information between protons, regardless of bond connectivity. This is particularly valuable for determining relative stereochemistry and conformation researchgate.net.
For this compound, the absolute configuration has been reported as (1R,2R,6S) nih.gov. This stereochemical assignment would have been established through a careful analysis of coupling constants in ¹H NMR, NOESY correlations, and often corroborated by chiroptical methods.
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact mass of a molecule, which is critical for confirming its elemental composition and molecular formula beilstein-journals.org. For this compound, HRMS provides the precise molecular weight, allowing for the unambiguous assignment of its molecular formula.
This compound has a molecular formula of C₃₄H₃₀O₉ nih.gov. Its exact mass is reported as 582.18898253 Da nih.gov. This level of precision, typically obtained from techniques like electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers, is essential to differentiate between compounds with very similar nominal masses but different elemental compositions. The HRMS data confirms the presence of the expected number of carbon, hydrogen, and oxygen atoms in the this compound molecule.
The following table summarizes key molecular data for this compound:
| Property | Value | Unit | Source |
| Molecular Formula | C₃₄H₃₀O₉ | - | nih.gov |
| Molecular Weight | 582.6 | g/mol | nih.gov |
| Exact Mass | 582.18898253 | Da | nih.gov |
| Topological Polar Surface Area | 179 | Ų | nih.gov |
Chiroptical methods are indispensable for determining the absolute configuration (AC) of chiral molecules, a critical aspect for natural products with defined biological activities researchgate.netmdpi.comnih.govthieme-connect.com. These techniques measure the interaction of chiral molecules with polarized light.
Key chiroptical methods include:
Electronic Circular Dichroism (ECD) Spectroscopy : Measures the differential absorption of left and right circularly polarized light by a chiral molecule in the ultraviolet-visible (UV-Vis) region researchgate.netmdpi.comfrontiersin.org. ECD spectra are highly sensitive to the three-dimensional structure and electronic transitions within a molecule. Comparison of experimental ECD spectra with theoretically calculated spectra (often using time-dependent density functional theory, TD-DFT) is a common and powerful approach for absolute configuration assignment researchgate.netnih.gov.
Vibrational Circular Dichroism (VCD) Spectroscopy : Measures the differential absorption of left and right circularly polarized infrared (IR) light during vibrational transitions mdpi.comresearchgate.net. VCD provides complementary structural insights to ECD, especially for molecules lacking strong UV chromophores, and can be applied to samples in solution without the need for crystallization researchgate.netmdpi.com. Like ECD, VCD spectra are often compared with quantum chemical calculations to determine absolute configuration researchgate.net.
Optical Rotation (OR) and Optical Rotatory Dispersion (ORD) : Optical rotation measures the rotation of plane-polarized light at a single wavelength, while ORD measures this rotation across a range of wavelengths mdpi.comfrontiersin.org. While less definitive on its own for complex structures, OR is a fundamental property of chiral compounds and is often reported alongside other spectroscopic data frontiersin.org.
For this compound, its absolute configuration is reported as (1R,2R,6S) nih.gov. This specific stereochemical assignment would have been achieved through a combination of these advanced chiroptical techniques, often supported by computational chemistry to predict and match experimental data.
Pharmacological and Mechanistic Investigations of Kuwanon X Preclinical Focus
Antiviral Modulatory Activities and Molecular Mechanisms of Kuwanon X
This compound, a flavonoid compound, has been the subject of preclinical investigations to elucidate its antiviral properties. Research has primarily focused on its effects against Herpes Simplex Virus (HSV) and Adenovirus, revealing a multi-targeted mechanism of action that disrupts various stages of the viral life cycle.
Inhibition of Herpes Simplex Virus (HSV) Replication Pathways
Studies have demonstrated that this compound possesses significant antiviral activity against both HSV-1 and HSV-2. latrobe.edu.auresearchgate.netnih.gov It has been identified as the most potent among several stilbene (B7821643) derivatives isolated from mulberry leaves, exhibiting notable inhibitory effects against both laboratory and clinical strains of the virus. latrobe.edu.auresearchgate.netnih.gov The compound's efficacy is highlighted by its 50% inhibitory concentration (IC50) values, as detailed in the table below.
| Virus Strain | IC50 Value (µg/mL) |
| HSV-1 (Strain 15577) | 2.2 |
| HSV-1 (Clinical Strains) | 1.5 |
| HSV-2 (Strain 333) | 2.5 |
This table presents the IC50 values of this compound against different strains of Herpes Simplex Virus, indicating the concentration required to inhibit 50% of viral activity. latrobe.edu.auresearchgate.netnih.gov
The antiviral mechanism of this compound against HSV is multifaceted, targeting several key stages of the viral replication process. latrobe.edu.auresearchgate.netnih.gov
Preclinical evidence indicates that this compound interferes with the initial stages of HSV infection. latrobe.edu.auresearchgate.netnih.gov While it does not directly inactivate cell-free viral particles, it effectively inhibits the adsorption of the virus to host cells and its subsequent penetration into them. latrobe.edu.auresearchgate.netnih.gov This action prevents the virus from successfully entering the host cell, thereby halting the infection at its outset.
Following viral entry, the replication of HSV is dependent on the sequential expression of its genes, categorized as immediate-early (IE), early, and late (L) genes. Research has shown that this compound effectively reduces the expression of both HSV-1 immediate-early and late genes. latrobe.edu.auresearchgate.netnih.gov By disrupting the expression of these crucial genes, this compound hampers the production of viral proteins necessary for replication.
Herpes Simplex Virus is known to activate the host's Nuclear Factor Kappa B (NF-κB) signaling pathway, which is essential for the initiation of viral replication and the synthesis of viral proteins. researchgate.net this compound has been shown to inhibit this HSV-1-induced activation of NF-κB. latrobe.edu.auresearchgate.netnih.gov The mechanism for this deactivation involves blocking the nuclear translocation and subsequent DNA binding of NF-κB, thereby suppressing a critical host pathway that the virus exploits for its own replication. latrobe.edu.auresearchgate.netnih.gov
Anti-Adenoviral Mechanistic Studies
In addition to its effects on HSV, this compound has demonstrated inhibitory activity against Adenovirus (AdV). researchgate.net Among several stilbene derivatives studied, this compound was found to have the highest inhibitory effect against this virus. researchgate.net Mechanistic studies have provided insight into its mode of action. It was observed that this compound does not interfere with the entry of the adenovirus into the host cell or the translocation of the viral genome into the nucleus. researchgate.net However, it effectively reduces the production of new viral DNA, indicating that its primary anti-adenoviral mechanism is the inhibition of viral DNA synthesis. researchgate.net
Reduction of Viral DNA Production
Preclinical research has demonstrated the potential of this compound to interfere with viral replication through the reduction of viral DNA synthesis. A study focusing on the anti-herpes simplex virus (HSV) activity of various stilbene derivatives isolated from mulberry leaves identified this compound as a potent agent. Following the penetration of the virus into host cells, this compound was observed to decrease the synthesis of HSV-1 DNA researchgate.netnih.gov. This inhibitory action on viral genetic material production is a key aspect of its antiviral mechanism, suggesting that this compound can disrupt the lifecycle of the virus at a fundamental stage researchgate.netnih.gov. The compound was also found to reduce the expression of HSV-1 immediate-early (IE) and late (L) genes, which are crucial for the production of new viral particles nih.gov.
| Virus Strain | IC50 (µg/mL) |
|---|---|
| HSV-1 (15577) | 2.2 |
| HSV-1 (Clinical Strain) | 1.5 |
| HSV-2 (333) | 2.5 |
Data sourced from a study on the anti-HSV activity of stilbene derivatives from Mulberry leaves. The IC50 value represents the concentration of this compound required to inhibit viral activity by 50%. researchgate.netnih.gov
Mechanistic Antiviral Effects against H9N2 Influenza Virus and SARS-CoV-2
While direct experimental studies on the mechanistic antiviral effects of this compound against H9N2 influenza virus and SARS-CoV-2 are limited, computational and in vitro studies on closely related Kuwanon compounds provide insights into potential mechanisms.
In silico molecular docking studies have explored the interactions of various Kuwanon compounds with key SARS-CoV-2 viral proteins. For instance, Kuwanon C has been shown in both computational simulations and in vitro assays to target the Spike S1 receptor-binding domain (RBD), successfully disrupting its interaction with the human ACE2 receptor, a critical step for viral entry mdpi.com. Other computational studies have proposed that various kuwanons could be promising candidates as inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication researchgate.net. Specifically, Kuwanon M was identified as a potentially strong inhibitor of the main protease researchgate.net, and Kuwanon Z showed a high affinity for the main protease in docking studies tmrjournals.com. Although these findings are not specific to this compound, they highlight the potential of the kuwanon class of compounds to interact with and inhibit key SARS-CoV-2 proteins.
| Kuwanon Variant | Binding Energy (kcal/mol) | Study Type |
|---|---|---|
| Kuwanon M | -149.952 | Molecular Docking |
| Kuwanon Z | -8.1 | Molecular Docking |
This table presents the predicted binding affinities of different Kuwanon compounds to the SARS-CoV-2 main protease, as determined by computational molecular docking studies. A lower binding energy indicates a potentially stronger and more stable interaction. researchgate.nettmrjournals.com
Research into the immunomodulatory effects of kuwanons suggests their potential to influence host responses to viral infections. An in silico evaluation of kuwanon compounds against the H9N2 influenza virus identified key target proteins such as Tumor Necrosis Factor (TNF), Interleukin-6 (IL-6), and Interferon Beta 1 (IFNB1) nih.gov. The study suggested that interactions with these host proteins could lead to therapeutic effects against the virus nih.gov.
Experimental studies on other kuwanon derivatives further support this. For example, Kuwanon T has been shown to inhibit the production of pro-inflammatory cytokines, including IL-6 and TNF-α, in lipopolysaccharide (LPS)-stimulated macrophage and microglial cells mdpi.comCurrent time information in Tazewell County, US.tmrjournals.com. This inhibition of key inflammatory signaling pathways indicates a potential mechanism for mitigating the hyper-inflammatory responses often associated with severe viral illnesses mdpi.comCurrent time information in Tazewell County, US.tmrjournals.com. While these studies did not specifically investigate this compound, the consistent anti-inflammatory profile of related compounds suggests a shared therapeutic potential.
The ability of viruses to replicate and spread is heavily dependent on their ability to interact with and hijack host cell machinery through protein-protein interactions nih.govresearchmap.jp. While the direct disruption of specific host-pathogen protein-protein interactions by this compound has not yet been detailed in published research, its demonstrated ability to interfere with viral processes such as DNA replication points to an indirect disruption of these crucial interactions researchgate.netnih.gov. For a virus to replicate its DNA, a complex interplay between viral and host proteins is required. By inhibiting this process, this compound likely interferes with these necessary protein interactions, thereby halting the viral life cycle. Further research is needed to elucidate the specific host-pathogen protein interactions that may be directly or indirectly targeted by this compound.
Anti-Inflammatory Pathway Modulation
Inhibition of Pro-Inflammatory Mediator Production (e.g., Nitric Oxide, Prostaglandin E2)
Preclinical studies have highlighted the anti-inflammatory properties of compounds closely related to this compound. Specifically, Kuwanon T has demonstrated a marked ability to inhibit the production of key pro-inflammatory mediators. In studies using LPS-activated macrophage and microglial cells, Kuwanon T significantly suppressed the production of nitric oxide (NO) and prostaglandin E2 (PGE2) mdpi.comCurrent time information in Tazewell County, US.tmrjournals.com. The overproduction of NO and PGE2 is a hallmark of inflammatory conditions, and their inhibition is a key target for anti-inflammatory therapies youthstem2030.org.
The inhibitory effects of Kuwanon T on NO and PGE2 production were associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression mdpi.comCurrent time information in Tazewell County, US.. While this direct evidence is for Kuwanon T, studies on extracts from Morus alba (mulberry), the natural source of kuwanons, also show significant inhibitory effects on nitric oxide production nih.govnih.gov. Given that this compound is a constituent of this plant, it is plausible that it contributes to these observed anti-inflammatory activities.
| Cell Line | Stimulant | Inhibited Mediator | Mechanism |
|---|---|---|---|
| BV2 (Microglial Cells) | LPS | Nitric Oxide, Prostaglandin E2 | Inhibition of iNOS and COX-2 expression |
| RAW264.7 (Macrophages) | LPS | Nitric Oxide, Prostaglandin E2 | Inhibition of iNOS and COX-2 expression |
This table summarizes the observed inhibitory effects of Kuwanon T on the production of nitric oxide and prostaglandin E2 in preclinical models of inflammation. mdpi.comCurrent time information in Tazewell County, US.
No Scientific Data Found for "this compound"
Following a comprehensive review of scientific literature and available preclinical data, no specific information was found for a compound designated as "this compound." The research on flavonoids isolated from Morus alba (White Mulberry) details the pharmacological activities of several related compounds, such as Kuwanon A, C, G, H, M, and T, but "this compound" does not appear in the reviewed literature.
The provided outline details specific pharmacological and mechanistic actions, including anti-inflammatory and anticancer effects. While these effects are documented for various members of the kuwanon family, attributing them to a compound for which there is no specific scientific evidence would be inaccurate.
Anti-inflammatory effects , such as the suppression of pro-inflammatory cytokines (e.g., Interleukin-6, Tumor Necrosis Factor-alpha), regulation of inflammatory enzymes (e.g., Inducible Nitric Oxide Synthase, Cyclooxygenase-2), and modulation of signaling pathways (NF-κB, HO-1/Nrf2), have been investigated for compounds like Kuwanon T and Kuwanon A . nih.govmdpi.comnih.govresearchgate.netmdpi.com
Anticancer and antiproliferative mechanisms , including the induction of apoptosis and paraptosis, engagement of the mitochondrial pathway, and induction of endoplasmic reticulum stress, have been studied in cellular models for compounds such as Kuwanon M and Kuwanon C . nih.govnih.govnih.gov
However, without specific research on "this compound," it is not possible to generate a scientifically accurate article that adheres to the requested outline for this particular subject. Creating content would require extrapolating data from distinct molecules and presenting it as fact for a compound that is not documented in the available scientific literature. To maintain scientific integrity and accuracy, this article cannot be generated as requested.
Anticancer and Antiproliferative Mechanisms in Cellular Models
Reactive Oxygen Species (ROS) Generation and its Cellular Consequences
A significant area of investigation into the anticancer mechanisms of this compound-related compounds is their ability to induce the generation of reactive oxygen species (ROS) within cancer cells. ROS are chemically reactive molecules containing oxygen, and while they play roles in normal cell signaling, excessive levels can lead to oxidative stress and cellular damage.
Studies on compounds like Kuwanon C have demonstrated a significant, concentration-dependent increase in intracellular ROS levels in cancer cells nih.gov. This elevation of ROS is believed to be a key contributor to the cytotoxic effects of these compounds. The primary source of this ROS generation appears to be the mitochondria, the cell's energy-producing organelles nih.gov. By targeting mitochondria, these compounds can disrupt the electron transport chain, leading to an overproduction of ROS nih.govnih.gov.
The cellular consequences of this increased ROS are profound. High levels of oxidative stress can damage cellular components, including lipids, proteins, and DNA. This damage can trigger a cascade of events leading to programmed cell death, or apoptosis . The induction of ROS-mediated apoptosis is a crucial mechanism by which these compounds can eliminate cancer cells nih.govnih.gov. The accumulation of ROS disrupts the mitochondrial membrane potential and leads to the release of pro-apoptotic factors, ultimately activating the cellular machinery responsible for apoptosis nih.gov.
Inhibition of Cell Proliferation and Colony Formation Capacity
A fundamental characteristic of cancer is uncontrolled cell proliferation. Preclinical studies have shown that this compound-related compounds, including Kuwanon A and Kuwanon C, are potent inhibitors of cancer cell proliferation researchgate.netnih.govnih.gov. This anti-proliferative activity has been observed across various cancer cell lines in a dose-dependent manner nih.govnih.gov.
The ability of a single cancer cell to grow into a colony is a measure of its tumorigenic potential. Colony formation assays , which assess this capacity, have demonstrated that treatment with compounds like Kuwanon C significantly reduces the ability of cancer cells to form colonies nih.gov. This indicates an inhibition of the clonogenic survival of cancer cells, suggesting that these compounds can suppress the long-term proliferative capacity of tumors.
Neuroprotective Effects and Underlying Mechanisms
Beyond their anticancer potential, certain Kuwanon analogues have demonstrated promising neuroprotective properties in preclinical models. These findings suggest a potential therapeutic role for these compounds in mitigating neuronal damage and promoting neural health.
Mitigation of Advanced Glycation End Product (AGE)-Induced Neuronal Damage
Advanced glycation end products (AGEs) are harmful compounds that form when proteins or lipids become glycated after exposure to sugars. The accumulation of AGEs is implicated in the pathogenesis of various diseases, including neurodegenerative disorders, as they can induce oxidative stress and inflammation, leading to neuronal cell death nih.gov.
Research on Kuwanon G, a related compound, has shown that it can protect neuronal cells from damage induced by AGEs nih.govresearchgate.netnih.gov. In preclinical studies using a mouse hippocampal neuronal cell line, Kuwanon G was found to significantly inhibit AGE-induced apoptosis nih.govresearchgate.net. This protective effect is associated with a reduction in the expression of the pro-apoptotic protein Bax and an increase in the anti-apoptotic protein Bcl-2 researchgate.net. Furthermore, Kuwanon G was observed to counteract the AGE-induced reduction in acetylcholine levels, a neurotransmitter crucial for cognitive function researchgate.net.
Modulation of PI3K/Akt/GSK3β Signaling Pathway
The neuroprotective effects of Kuwanon G against AGE-induced damage appear to be mediated, at least in part, through the modulation of the PI3K/Akt/GSK3β signaling pathway nih.govresearchgate.net. This pathway is a critical regulator of cell survival, proliferation, and apoptosis.
Studies have shown that Kuwanon G can prevent the changes in the phosphorylation levels of key proteins in this pathway that are induced by AGEs. Specifically, Kuwanon G administration was found to prevent the AGE-induced alterations in the phosphorylation of Akt , glycogen synthase kinase 3 alpha and beta (GSK3α/β) nih.govresearchgate.net. The PI3K/Akt pathway is a known pro-survival pathway, and its activation can lead to the phosphorylation and inactivation of the pro-apoptotic protein GSK3β. By modulating this pathway, Kuwanon G appears to promote neuronal survival in the face of AGE-induced stress.
Promotion of Neural Stem Cell Survival and Neurogenesis
The ability to promote the survival and differentiation of neural stem cells (NSCs) holds significant therapeutic potential for neurodegenerative diseases. Research on Kuwanon V has revealed its capacity to influence NSC fate and promote neurogenesis nih.govnih.gov.
Enzyme Inhibition Studies
Research into the inhibitory effects of Kuwanon compounds on tyrosinase, a key enzyme in melanin synthesis, has primarily focused on Kuwanon G and Kuwanon C. These studies are crucial for understanding the potential of this class of compounds in dermatology and cosmetics.
Studies have shown that several flavonoids isolated from the stem bark of Morus lhou exhibit significant tyrosinase inhibition. Among these, Kuwanon C was identified as a competitive inhibitor of the enzyme nih.gov. The competitive inhibition mechanism suggests that these compounds bind to the active site of the tyrosinase enzyme, thereby preventing the substrate from binding and inhibiting melanin production.
Further kinetic studies on Kuwanon G revealed that it also acts as a competitive inhibitor of mushroom tyrosinase's monophenolase activity dntb.gov.uanih.gov. Molecular docking simulations have supported these kinetic findings, indicating that Kuwanon G can bind to the active site residues of tyrosinase dntb.gov.uanih.gov.
| Compound | Inhibition Type | IC50 Value | Source Organism |
|---|---|---|---|
| Kuwanon C | Competitive | 0.135 mM | Morus lhou |
| Kuwanon G | Competitive | Not explicitly stated in provided search results | Morus species |
Bacterial β-glucuronidase in the gut can impact the metabolism of various drugs and endogenous compounds. The inhibitory potential of Kuwanon compounds on this enzyme has been explored, with studies focusing on Kuwanon G and Kuwanon C.
Flavonoids isolated from Mulberry bark have demonstrated potent inhibitory activity against E. coli β-glucuronidase researchgate.netnih.gov. Kinetic analysis of Kuwanon G revealed it to be a noncompetitive inhibitor of the enzyme, with a reported Ki value of 3.74 µM researchgate.netnih.gov. This noncompetitive inhibition suggests that Kuwanon G binds to a site on the enzyme other than the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.
Similarly, Kuwanon C was also identified as a noncompetitive inhibitor of E. coli β-glucuronidase, with a Ki value of 4.03 µM researchgate.netnih.gov. In another study, both Kuwanon G and Sanggenon C were found to exhibit mixed-type inhibition against recombinant E. coli β-glucuronidase (EcoGUS) and Staphylococcus pasteuri 3I10 β-glucuronidase (SpasGUS) .
While direct studies on this compound's effect on bacterial β-glucuronidase are not prominent, a study on compounds from the stem bark of Morus macroura, which included the isolation of this compound, noted anti-inflammatory activity through the inhibition of lysosome enzyme release, including glucuronidase, from polymorphonuclear leukocytes in rats nih.gov. It is important to distinguish this from the inhibition of bacterial β-glucuronidase.
| Compound | Inhibition Type | Ki Value (µM) | Enzyme Source |
|---|---|---|---|
| Kuwanon G | Noncompetitive | 3.74 | E. coli |
| Kuwanon C | Noncompetitive | 4.03 | E. coli |
| Kuwanon G | Mixed-type | Not specified | Recombinant EcoGUS and SpasGUS |
The inhibition of angiotensin-converting enzyme (ACE) is a critical mechanism for the management of hypertension. Research has indicated that certain Kuwanon compounds possess ACE inhibitory activity.
Studies on mulberry root bark have identified Kuwanon G and Kuwanon H as the primary active components responsible for the ACE inhibitory effects of its ethyl acetate (B1210297) fraction mdpi.comnih.gov. The inhibitory effects of Kuwanon G and Kuwanon H were found to be concentration-dependent. At a concentration of 100 µg/mL, the inhibitory effect of Kuwanon H was 2.2-fold higher than that of Kuwanon G mdpi.com. This suggests that the number and position of prenyl groups on the flavonoid structure may influence the ACE inhibitory activity mdpi.com.
Currently, there are no specific studies available that detail the ACE inhibitory profile of this compound.
| Compound | Inhibitory Effect | Key Findings |
|---|---|---|
| Kuwanon G | Concentration-dependent inhibition | Contributes to the ACE inhibitory activity of mulberry root bark extract. |
| Kuwanon H | Concentration-dependent inhibition | Showed 2.2-fold higher inhibition than Kuwanon G at 100 µg/mL. |
Structure Activity Relationship Sar Studies of Kuwanon X and Analogues
Identification of Key Pharmacophoric Elements for Specific Biological Activities
Kuwanon X has demonstrated notable antiviral activity, particularly against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). Research indicates that this compound does not directly inactivate cell-free HSV-1 particles. Instead, its mechanism of action involves inhibiting the cellular adsorption and penetration of HSV-1 viral particles. Furthermore, this compound has been shown to reduce the expression of HSV-1 immediate-early (IE) and late (L) genes, and to decrease the synthesis of HSV-1 DNA. It also inhibits HSV-1-induced nuclear factor (NF)-κB activation by blocking its nuclear translocation and DNA binding. researchgate.net While these findings highlight the potent antiviral effects of this compound, specific details on the precise pharmacophoric elements within its structure that are solely responsible for these individual activities are not explicitly detailed in the provided research for this compound itself.
Influence of Prenyl and Other Substituents on Activity and Selectivity
The influence of prenyl and other substituents on the activity and selectivity of this compound is an area requiring further explicit investigation. While prenylation is a common modification in flavonoids that can significantly enhance various biological activities, such as immunomodulation, cardiovascular protection, and improvement in metabolic diseases for the broader class of prenylated flavonoids, specific studies detailing how modifications to the prenyl groups or other substituents on this compound directly impact its activity and selectivity were not explicitly found in the provided search results. mdpi.com
Computational Approaches in SAR Elucidation
Computational methods play an increasingly vital role in elucidating the SAR of complex natural compounds by predicting binding modes, affinities, and stability with target proteins. While these approaches are widely applied to various kuwanon derivatives, specific detailed computational studies focusing solely on this compound were not extensively highlighted in the provided search results.
Molecular Docking and Binding Affinity Predictions
Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand when bound to a protein, forming a stable complex. This method helps in understanding the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between a compound and its biological target. While molecular docking studies have been extensively performed on other kuwanon derivatives to explore their interactions with various targets, such as SARS-CoV-2 proteins, α-glucosidase, and COX-2 enzymes mdpi.commdpi.comtmrjournals.comnih.govpreprints.orgresearchgate.netdntb.gov.ua, explicit and detailed molecular docking studies specifically for this compound were not comprehensively provided in the search results. One truncated reference briefly mentions molecular dynamics simulations involving "Kuwanon... X" in the context of colorectal cancer, but specific docking results or binding affinities for this compound are not detailed. springermedicine.com
Quantum Mechanical (QM) Calculations for Interaction Energy Analysis
Quantum Mechanical (QM) calculations offer a higher level of accuracy in describing electronic properties and interaction energies between molecules. Techniques such as Fragment Molecular Orbital (FMO) calculations and Pair Interaction Energy Decomposition Analysis (PIEDA) are employed to provide precise molecular interaction information at the quantum-mechanical level. These methods have been applied to other kuwanon derivatives, such as Kuwanon A, to understand its selective COX-2 inhibitory activity by analyzing interactions with key amino acid residues like Arg120 and Tyr355. mdpi.comresearchgate.net However, specific QM calculations for interaction energy analysis explicitly focusing on this compound were not detailed in the provided search results.
Molecular Dynamics Simulations for Binding Stability
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules and the stability of ligand-protein complexes over time. These simulations are crucial for validating docking poses and assessing the long-term stability of interactions. While MD simulations have been utilized for various kuwanon derivatives to confirm stable interactions with their targets, for example, in studies related to glucokinase activation or antiviral effects against SARS-CoV-2 nih.govpreprints.orgresearchgate.netresearchgate.net, explicit molecular dynamics simulations specifically detailing the binding stability of this compound with its biological targets were not comprehensively provided in the search results. A brief, unelaborated mention of "Molecular dynamics simulations and trajectory path analysis were conducted between Kuwanon... X" exists, but lacks specific findings or context. springermedicine.com
Metabolic Pathways and Biotransformation of Kuwanon Compounds
In Vitro and Preclinical In Vivo Metabolism Studies
Specific in vitro and preclinical in vivo metabolism studies focusing solely on Kuwanon X are not extensively documented in the current literature. Typically, such studies employ models like rat liver microsomes or animal models (e.g., rats, mice) to investigate the compound's metabolic stability and identify potential metabolic pathways. researchgate.netresearchgate.netnih.gov
Identification of Major Metabolites and Biotransformation Reactions
The identification of major metabolites and the specific biotransformation reactions undergone by this compound have not been thoroughly characterized in independent studies. For other related Kuwanon compounds, such as Kuwanon G (KWG), comprehensive analyses have identified numerous metabolites formed through various reactions including oxidation, dehydrogenation, methylation, and glucuronidation in rat models and in vitro systems. Given the structural similarities among Kuwanon compounds, it is plausible that this compound might undergo similar biotransformation pathways. However, without specific research, the exact metabolites and their formation pathways for this compound remain to be elucidated.
Investigation of Metabolite Bioactivity and Primary Role in Therapeutic Efficacy
While this compound itself exhibits notable bioactivities, such as antiviral and antioxidant effects, there is currently no specific research detailing the bioactivity of its potential metabolites or whether these metabolites play a primary role in its observed therapeutic efficacy. jst.go.jpnih.govresearchgate.net In the context of natural products, it is often observed that metabolites, rather than the parent compound, are the primary bioactive forms responsible for therapeutic effects. For example, studies on Kuwanon G have indicated that its metabolites might be the primary bioactive forms responsible for its neuroprotective effects. Further investigation is required to determine if a similar metabolic activation mechanism is at play for this compound.
Advanced Analytical Methodologies for Kuwanon X Detection and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS) Based Method Development (e.g., UHPLC-Q-TOF-MS, UPLC-DAD-QToF/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone for the analysis of complex natural products like Kuwanon X. The coupling of high-resolution liquid chromatography with highly sensitive mass spectrometry allows for the separation, identification, and quantification of compounds even when present in intricate mixtures.
Ultra-High-Performance Liquid Chromatography (UHPLC) and Ultra-Performance Liquid Chromatography (UPLC) systems represent significant advancements over conventional HPLC. By utilizing columns with smaller particle sizes (typically under 2 µm), these systems achieve higher resolution, greater sensitivity, and faster analysis times. nih.govmdpi.com When paired with advanced mass spectrometers like Quadrupole Time-of-Flight (Q-TOF) analyzers, these platforms become powerful tools for chemical profiling and metabolomics. mdpi.commdpi.com
A UPLC system coupled with a Diode Array Detector (DAD) and a Q-TOF mass spectrometer (UPLC-DAD-QToF/MS) offers a dual-detection strategy. The DAD provides ultraviolet (UV) spectral data, which is characteristic for classes of compounds like flavonoids, while the Q-TOF-MS provides accurate mass measurements for determining elemental composition and structural information through fragmentation patterns. mdpi.com For instance, in the analysis of related Kuwanons, UV spectra are often scanned across a wide wavelength range (e.g., 210–400 nm) to find the maximum absorption wavelength for quantification. mdpi.com
The development of a UHPLC-Q-TOF-MS method involves the careful optimization of several parameters to achieve the desired separation and detection of the target analyte. nih.gov This includes selecting the appropriate stationary phase (column), mobile phase composition and gradient, and mass spectrometer settings. mdpi.com The high mass accuracy of a TOF analyzer is instrumental in identifying unknown metabolites and distinguishing between isobaric compounds—compounds with the same nominal mass but different elemental compositions. nih.gov
| Parameter | Description/Example Value | Reference |
|---|---|---|
| Chromatography System | UHPLC or UPLC | mdpi.commdpi.com |
| Column | Reversed-phase C18 column (e.g., 2.1 × 100 mm, 1.8 µm) | mdpi.com |
| Mobile Phase | A: Water with an additive (e.g., 0.05% acetic acid) B: Acetonitrile or Methanol (B129727) | mdpi.commdpi.com |
| Gradient Elution | A time-programmed gradient changing the percentage of Mobile Phase B to ensure separation of compounds with varying polarities. | mdpi.com |
| Flow Rate | Typically 0.3 - 0.5 mL/min | mdpi.com |
| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) | mdpi.com |
| Ionization Source | Electrospray Ionization (ESI), often in positive (+ESI) or negative (-ESI) mode. | mdpi.commdpi.com |
| Mass Range Scanned | A wide range to capture the parent ion and its fragments (e.g., m/z 100–1200). | mdpi.com |
Advanced Spectroscopic Techniques for Trace Analysis in Complex Matrices
While LC-MS is highly effective, spectroscopic techniques offer complementary and sometimes faster methods for analysis, particularly for screening and quality control. nih.gov These methods are based on the interaction of electromagnetic radiation with the sample and can provide unique structural and quantitative information. mdpi.comresearchgate.net They are often advantageous due to their non-destructive nature, minimal sample preparation, and speed. nih.gov
For a flavonoid like this compound, UV-Visible (UV-Vis) Spectroscopy is a fundamental technique. The conjugated aromatic system in its structure gives rise to characteristic absorption bands in the UV-Vis spectrum, which can be used for quantification. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy provides information about the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, one can identify bonds such as O-H (hydroxyl), C=O (carbonyl), and C=C (aromatic rings), which are all present in this compound. This creates a unique "fingerprint" for the molecule. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy is an unparalleled tool for the complete structural elucidation of a compound. clockss.org While typically used for pure compounds, advanced NMR techniques and instruments can be applied to analyze complex mixtures and even biological samples, providing detailed structural insights without the need for chromatographic separation.
These spectroscopic methods are particularly valuable for trace analysis in complex matrices (e.g., herbal extracts, functional foods) where interfering substances are abundant. nih.gov Techniques like difference spectrophotometry can enhance specificity by canceling out background absorption from matrix components. nih.gov
Development of Bioanalytical Assays for Biological Sample Quantification
To understand the pharmacokinetic and pharmacodynamic properties of this compound, it is essential to quantify its concentration and/or its biological effects in biological samples such as plasma, serum, and tissues. This requires the development of robust and sensitive bioanalytical assays.
LC-MS/MS for Pharmacokinetic Studies: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and metabolites in biological fluids. bohrium.com This method offers high sensitivity and selectivity, allowing for the detection of this compound at very low concentrations. The development of such an assay involves optimizing sample extraction (e.g., protein precipitation, liquid-liquid extraction), chromatographic separation, and mass spectrometric detection using modes like Multiple Reaction Monitoring (MRM) for high specificity. bohrium.com
Enzyme-Linked Immunosorbent Assays (ELISA): ELISA is a widely used immunological assay. While a specific ELISA for this compound itself may not be commercially available, this technique is crucial for measuring the downstream biological effects of the compound. For example, in studies involving Kuwanon-rich extracts, ELISA kits have been used to measure changes in the levels of biological markers like serum renin and angiotensinogen in animal models, providing indirect evidence of the compound's activity. mdpi.com
Cell-Based and Enzyme Inhibition Assays: These assays quantify the functional effect of this compound. For instance, its antiviral activity can be determined by measuring the inhibition of viral replication in cell culture. nih.gov Similarly, its effect on specific enzymes can be quantified using in vitro enzyme inhibition assays. nih.gov For related compounds like Kuwanon G, β-glucuronidase inhibition assays have been developed to screen for biological activity. researchgate.net These functional assays are critical for correlating the concentration of this compound with its pharmacological effect.
| Assay Type | Principle | Application | Reference |
|---|---|---|---|
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection of parent and daughter ions. | Quantification of this compound in plasma for pharmacokinetic studies. | bohrium.com |
| ELISA | Uses antibodies to detect and quantify a specific protein (biomarker). | Measuring changes in protein levels (e.g., renin) in serum following treatment. | mdpi.com |
| Enzyme Inhibition Assay | Measures the ability of a compound to inhibit the activity of a specific enzyme. | Determining the IC50 value of this compound against a target enzyme (e.g., β-glucuronidase). | nih.govresearchgate.net |
| Cell-Based Functional Assay | Quantifies a biological response in living cells after exposure to the compound. | Assessing antiviral activity by measuring inhibition of HSV-induced NF-κB activation. | nih.gov |
Future Research Trajectories and Unexplored Potentials
Elucidation of Novel Molecular Targets and Signaling Networks
Existing research has provided foundational insights into Kuwanon X's antiviral mechanisms, particularly against Herpes Simplex Virus (HSV) and human Adenovirus (HAdV). For HSV, this compound has been shown to inhibit viral adsorption and penetration, reduce the expression of HSV-1 immediate-early (IE) and late (L) genes, decrease viral DNA synthesis, and suppress HSV-1-induced nuclear factor (NF)-κB activation by blocking its nuclear translocation and DNA binding. researchgate.netjst.go.jpnih.gov Against HAdV, it primarily acts by suppressing viral DNA production, without affecting viral entry or nuclear translocation. researchgate.net
Despite these findings, the precise molecular targets and the full scope of signaling networks influenced by this compound are not yet fully characterized. Future research should critically focus on:
Target Deconvolution: Employing advanced affinity-based proteomics and chemical biology strategies to definitively identify the specific host and/or viral proteins and enzymes directly bound or modulated by this compound. This will move beyond correlative observations to pinpoint direct interactions.
Comprehensive Pathway Mapping: Utilizing sophisticated techniques such as phosphoproteomics and kinome profiling to systematically map the entire signaling cascades influenced by this compound. This includes identifying upstream regulatory elements, key intermediate transducers, and downstream effectors, providing a holistic view of its cellular impact.
Metabolite Bioactivity and Fate: A crucial direction involves investigating the metabolic fate of this compound in vivo and thoroughly characterizing the biological activities of its metabolites. Analogous to studies on Kuwanon G, where metabolites were identified as the primary bioactive forms modulating pathways like PI3K-Akt signaling and neurodegeneration, understanding the biotransformation of this compound is paramount for its therapeutic development. nih.gov
Network Pharmacology Integration: Applying advanced computational approaches like network pharmacology and molecular docking to predict and validate multi-target interactions of this compound within complex biological networks. This methodology, successfully demonstrated for other Kuwanon compounds in antiviral contexts, can uncover previously undiscovered signaling pathways and systemic interactions, facilitating a more comprehensive understanding of its polypharmacological potential. tmrjournals.comresearchgate.netresearchgate.nettmrjournals.com
Exploration of Synergistic Effects with Other Bioactive Phytochemicals
Precedent from other Kuwanons strongly supports the exploration of such synergistic combinations:
Kuwanon G and morusin (B207952) have exhibited synergistic antibacterial effects when combined with conventional antibiotics like oxacillin (B1211168) and gentamicin, effectively reversing antibiotic resistance in Staphylococcus aureus and Staphylococcus epidermidis. nih.gov
Other prenylated flavonoids from Morus alba, including Kuwanon C, E, and T, have demonstrated synergistic activity with antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) strains. frontiersin.org
Synergistic anti-inflammatory and anti-nociceptive effects have been observed in combinations of Curcuma and Morus alba root-bark extracts. google.com
Future research should systematically investigate:
Rational Combination Design: Conducting systematic screening of this compound in combination with other well-characterized phytochemicals derived from Morus alba (e.g., other flavonoids, stilbenes, mulberrofurans) and established therapeutic agents. This screening should span various disease models, including viral infections, inflammatory conditions, and cancer, to identify optimal synergistic pairings.
Mechanistic Basis of Synergy: Delving into the precise molecular mechanisms underlying observed synergistic interactions. This includes determining whether synergy results from complementary target modulation, improved bioavailability or stability of co-administered compounds, or the ability to overcome resistance mechanisms (e.g., efflux pump inhibition). frontiersin.orgmdpi.com
Chemosensitization Potential: Evaluating this compound's capacity to act as a chemosensitizer, enhancing the efficacy of conventional therapeutic agents, thereby potentially mitigating their adverse effects and allowing for reduced dosages. nih.gov
Development of Advanced Drug Delivery Systems for Enhanced Preclinical Efficacy
A pervasive challenge for numerous natural compounds, including flavonoids like this compound, is their inherent limitation in bioavailability, often stemming from poor aqueous solubility and absorption. mdpi.comasianpharmtech.com This physiological barrier can significantly impede the fraction of the administered compound that reaches systemic circulation in an active form, consequently limiting its in vivo therapeutic potential. asianpharmtech.com
To address these pharmacokinetic limitations and substantially enhance the preclinical efficacy of this compound, future research should strategically focus on:
Nanotechnology-Based Formulations: Prioritizing the development and rigorous evaluation of advanced nanoformulations, such as nanoparticles, liposomes, and polymeric micelles, specifically designed for the encapsulation of this compound. These systems offer multifaceted advantages, including improved solubility, enhanced stability, protection against premature degradation, and the potential for targeted delivery to specific tissues or cellular compartments, leading to augmented uptake and therapeutic outcomes. mdpi.comasianpharmtech.com
Prodrug Design and Optimization: Investigating and designing prodrug strategies for this compound, wherein the compound is chemically modified to improve its pharmacokinetic profile (e.g., increased solubility, enhanced permeability, improved stability) and subsequently undergoes enzymatic or chemical transformations in vivo to release the active parent compound. asianpharmtech.com
Preclinical Pharmacokinetic/Pharmacodynamic Correlation: Conducting comprehensive preclinical studies utilizing these advanced delivery systems to not only demonstrate improved pharmacokinetic profiles (e.g., higher Cmax, longer T1/2, increased AUC) but also to establish a clear correlation between enhanced systemic exposure and superior therapeutic efficacy in relevant in vivo disease models, while simultaneously assessing any potential reduction in off-target effects.
Application of Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Mechanistic Insight
The strategic application of "omics" technologies, encompassing proteomics, metabolomics, and potentially transcriptomics, offers an unparalleled opportunity to gain comprehensive, systems-level insights into the intricate biological activities and precise mechanisms of action of this compound. These advanced analytical platforms enable the global analysis of biological molecules, thereby providing a holistic view of cellular and physiological responses to the compound. x-omics.nlonderzoeksfaciliteiten.nl Metabolomics, for instance, has already proven invaluable in profiling various Kuwanon compounds within Morus cultivar root extracts nih.govand in elucidating the therapeutic mechanisms of mulberry leaves in conditions such as type 2 diabetes. frontiersin.org Furthermore, integrated approaches combining metabolomics with network pharmacology have been instrumental in revealing multi-target interactions and tracing the metabolic fate of compounds like Kuwanon G. nih.gov
Future research should strategically leverage these powerful technologies to:
Proteomics: Employ quantitative proteomics (e.g., using mass spectrometry-based techniques) to identify and quantify global changes in protein expression, protein-protein interactions, and post-translational modifications in response to this compound treatment in relevant cellular or tissue models. This will provide direct evidence of its protein targets, affected signaling pathways, and cellular processes at a systems level.
Metabolomics: Conduct in-depth metabolomic profiling (both targeted and untargeted) to comprehensively characterize the metabolic pathways and networks influenced by this compound. This includes identifying its active metabolites, understanding their bioactivity, and elucidating how this compound perturbs or restores cellular metabolic homeostasis. This approach can also facilitate the discovery of novel biomarkers of its therapeutic or adverse effects.
Transcriptomics/Genomics: Integrate transcriptomic data (e.g., RNA sequencing) to understand global gene expression changes induced by this compound. Furthermore, genomics approaches could be applied to identify genetic variations that may influence an individual's response to this compound, paving the way for personalized therapeutic strategies.
Table: Application of Omics Technologies for this compound Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
